butyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine
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Overview
Description
Butyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties. This compound, in particular, features a butyl group attached to a pyrazole ring, making it a valuable intermediate in the synthesis of various heterocyclic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine typically involves the reaction of 1-propyl-1H-pyrazole-5-carbaldehyde with butylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and flow rates, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Butyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Pyrazole derivatives with oxidized functional groups.
Reduction: Reduced pyrazole compounds.
Substitution: Substituted pyrazole derivatives.
Scientific Research Applications
Butyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of butyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound .
Comparison with Similar Compounds
Similar Compounds
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
- N-[(1-sec-butyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine
Uniqueness
Butyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine stands out due to its specific butyl and pyrazole moieties, which confer unique reactivity and potential biological activities. Its structural features make it a valuable intermediate in the synthesis of various heterocyclic compounds, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C11H21N3 |
---|---|
Molecular Weight |
195.30 g/mol |
IUPAC Name |
N-[(2-propylpyrazol-3-yl)methyl]butan-1-amine |
InChI |
InChI=1S/C11H21N3/c1-3-5-7-12-10-11-6-8-13-14(11)9-4-2/h6,8,12H,3-5,7,9-10H2,1-2H3 |
InChI Key |
SQGBUYXHBOPDQI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCC1=CC=NN1CCC |
Origin of Product |
United States |
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